6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
Description
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a quinoline derivative characterized by:
- Ethoxy group at position 6, enhancing lipophilicity and metabolic stability.
- Pyrrolidin-1-yl group at position 4, offering steric bulk and hydrogen-bonding capabilities.
This compound’s structural features are critical for its physicochemical and pharmacological properties, which can be contextualized through comparisons with related quinoline derivatives.
Properties
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-3-28-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)29(25,26)18-9-6-16(27-2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESQUCYZBMAWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a complex organic compound belonging to the quinoline family. Its structure suggests potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₃₁N₃O₄S |
| Molecular Weight | 373.53 g/mol |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
- Receptor Modulation : It may interact with cell surface receptors, modulating signaling pathways that influence cellular responses.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of histone methylation and inhibition of specific oncogenic pathways.
Neuroprotective Effects
Studies have explored the potential neuroprotective effects of quinoline derivatives in models of neurodegenerative diseases. For example, compounds that share structural similarities with this compound have demonstrated the ability to reduce neuroinflammation and improve motor functions in animal models of Huntington's disease and Alzheimer's disease .
Case Studies
- Huntington's Disease Model : A study demonstrated that a related compound, 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ), reduced levels of H3K9me3 in a Huntington's disease model, improving motor functions and neuronal health. This suggests that similar compounds could potentially exert therapeutic effects through epigenetic modulation .
- Cancer Cell Lines : In vitro studies on cancer cell lines treated with quinoline derivatives showed significant reductions in cell viability and induction of apoptosis. These findings support the hypothesis that this compound may possess anticancer properties .
Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations in Quinoline Derivatives
(a) Position 3: Sulfonyl vs. Sulfonamide Groups
- Analog from : Compound 8a (E)-N-(tert-butyl)-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide features a sulfonamide-linked pyridine moiety at position 4.
- Analog from : 6-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid contains a sulfamoyl group, which may confer different hydrogen-bonding interactions compared to the target’s sulfonyl group .
(b) Position 4: Pyrrolidinyl vs. Piperidinyl/Amino Groups
- Target Compound : The pyrrolidin-1-yl group provides a five-membered amine ring, balancing steric bulk and conformational flexibility.
- Analog from : 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline substitutes position 4 with a piperidinyl group (six-membered ring), which may increase steric hindrance and alter pharmacokinetics .
- Analog from : 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) replaces the pyrrolidinyl group with an amino group, significantly reducing steric bulk and enabling different electronic interactions .
(c) Position 6: Ethoxy vs. Halogen/Methoxy Groups
- Analog from : (E)-3-(6-Bromoquinolin-4-yl)-1-(4-(hydroxymethyl)piperidin-1-yl)prop-2-en-1-one (6m) substitutes position 6 with bromo, increasing molecular weight and polarizability .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
